molecular formula C15H19N3OS2 B4020464 N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No. B4020464
M. Wt: 321.5 g/mol
InChI Key: WTZGCNWUHIIPDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, often involves the use of thioamide intermediates as starting materials for the preparation of thiadiazole derivatives. These processes can be facilitated by catalysts like triethylamine in solvent systems such as dioxane or ethanol. A variety of methodologies, including microwave-assisted synthesis, have been employed to efficiently generate these compounds with potential anticancer activities (Gomha et al., 2017) (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including our compound of interest, is typically confirmed through spectral data and elemental analysis. These structures exhibit significant potential for interaction with biological targets, as evidenced by molecular docking studies that suggest mechanisms of action against various enzymes or receptors (Pavlova et al., 2022).

Chemical Reactions and Properties

Thiadiazole derivatives engage in a range of chemical reactions, forming complexes with metals or acting as ligands. Their reactivity includes the ability to undergo substitution reactions, cyclization, and interactions with various chemical agents, demonstrating the versatility of thiadiazoles in chemical synthesis and potential for creating diverse molecules with varied biological activities (Dani et al., 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can influence the compound's application in drug formulation and delivery, highlighting the importance of detailed physical characterization (Hipler et al., 2003).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interactions with biological molecules, are foundational to their potential therapeutic applications. Their capacity for forming hydrogen bonds and other non-covalent interactions can significantly affect their biological activity and drug-likeness (Foroumadi et al., 2005).

Mechanism of Action

The compound’s mechanism of action is related to its structure. The nitrogen heterocyclic ring, paralleled electron pairs location lobes, and ring tension provide the compound with preferable chelating selectivity towards Pb 2+ and Zn 2+ . This makes it possess better flotation selectivity for sphalerite and galena against pyrite than ethyl xanthate .

properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-2-3-11-20-15-18-17-14(21-15)16-13(19)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZGCNWUHIIPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

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